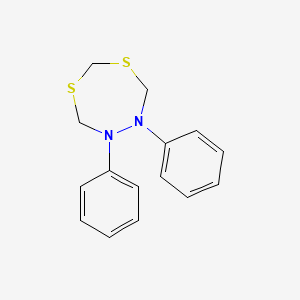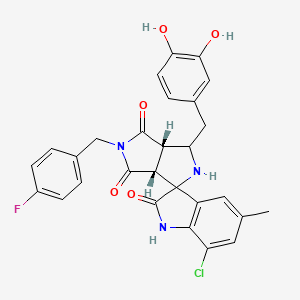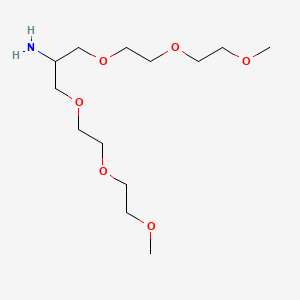![molecular formula C12H17NO5S B12620317 Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate CAS No. 918330-64-0](/img/structure/B12620317.png)
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate is an organic compound characterized by its unique chemical structure It is a derivative of butanoic acid, featuring a sulfonamide group attached to a methoxybenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate typically involves the following steps:
Formation of the sulfonamide: The reaction between 4-methoxybenzenesulfonyl chloride and an appropriate amine under basic conditions forms the sulfonamide intermediate.
Esterification: The intermediate is then subjected to esterification with methyl butanoate in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can optimize reaction conditions, reduce waste, and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The methoxybenzene ring can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-[(4-hydroxybenzene-1-sulfonyl)amino]butanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to its analogs.
Propiedades
Número CAS |
918330-64-0 |
|---|---|
Fórmula molecular |
C12H17NO5S |
Peso molecular |
287.33 g/mol |
Nombre IUPAC |
methyl (2S)-2-[(4-methoxyphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C12H17NO5S/c1-4-11(12(14)18-3)13-19(15,16)10-7-5-9(17-2)6-8-10/h5-8,11,13H,4H2,1-3H3/t11-/m0/s1 |
Clave InChI |
WPVMHKABVWEZQP-NSHDSACASA-N |
SMILES isomérico |
CC[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC |
SMILES canónico |
CCC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)


![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12620312.png)

![4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B12620332.png)



